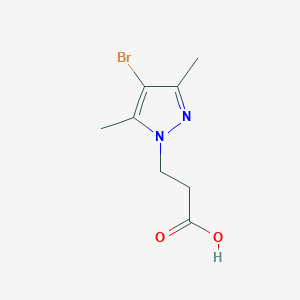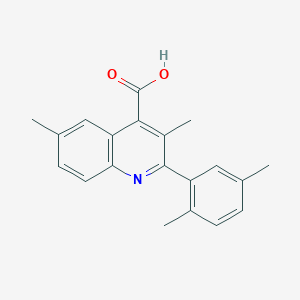![molecular formula C33H40N2O3 B455018 2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE](/img/structure/B455018.png)
2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse pharmacological properties and have been the subject of extensive research due to their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with malononitrile and substituted phenols under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
相似化合物的比较
Similar Compounds
- 2-amino-3-cyano-4H-chromenes
- 2-amino-4-aryl-4H-chromenes
- 2-amino-4H-chromene-3-carbonitriles
Uniqueness
What sets 2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of pentyloxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
属性
分子式 |
C33H40N2O3 |
|---|---|
分子量 |
512.7g/mol |
IUPAC 名称 |
(8Z)-2-amino-4-(4-pentoxyphenyl)-8-[(4-pentoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C33H40N2O3/c1-3-5-7-20-36-27-16-12-24(13-17-27)22-26-10-9-11-29-31(30(23-34)33(35)38-32(26)29)25-14-18-28(19-15-25)37-21-8-6-4-2/h12-19,22,31H,3-11,20-21,35H2,1-2H3/b26-22- |
InChI 键 |
ZEYWJXLYZIEYKW-ROMGYVFFSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OCCCCC)C#N)N |
手性 SMILES |
CCCCCOC1=CC=C(C=C1)/C=C\2/CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OCCCCC)C#N)N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OCCCCC)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454937.png)
![5-(3,4-dimethylphenyl)-N-(2-ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454938.png)

![Methyl 3-[(3-chlorophenoxy)methyl]benzoate](/img/structure/B454942.png)
![2-[(4-Benzhydryl-1-piperazinyl)carbonyl]-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B454944.png)
![5-(3,4-Dimethylphenyl)-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B454946.png)
![5-[(3,5-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B454947.png)
![Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate](/img/structure/B454951.png)
![5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454952.png)
![[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid](/img/structure/B454953.png)
![5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454954.png)
![3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454955.png)
![[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL](3,5-DIMETHYLPIPERIDINO)METHANONE](/img/structure/B454958.png)
